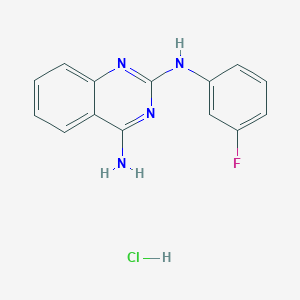![molecular formula C26H26N2O5S B4106585 2-[3-(1-azepanylsulfonyl)-4-methoxybenzyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4106585.png)
2-[3-(1-azepanylsulfonyl)-4-methoxybenzyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione
Vue d'ensemble
Description
“2-[3-(1-azepanylsulfonyl)-4-methoxybenzyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a derivative of the benzo[de]isoquinoline-1,3-dione system . It has a molecular formula of C26H26N2O5S, an average mass of 478.560 Da, and a monoisotopic mass of 478.156250 Da .
Synthesis Analysis
New derivatives of the benzo[de]isoquinoline-1,3-dione system, including the compound , were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .Molecular Structure Analysis
The molecular structure of this compound includes an azepanylsulfonyl group, a methoxybenzyl group, and a benzo[de]isoquinoline-1,3-dione core . The compound’s structure is further characterized by its molecular formula and mass .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine, followed by further functionalization of the free amino groups . This leads to the formation of various derivatives, including imines, amines, thioureas, and hydrazones .Applications De Recherche Scientifique
Synthetic Chemistry
a. Dearomative Ring Expansion: Researchers could explore synthetic routes to access this compound. For example, dearomative ring expansion from nitroarenes could yield the azepane ring system .
b. Palladium-Catalyzed Reactions: The compound’s conjugated system could participate in palladium-catalyzed reactions, such as [5 + 2] annulation, leading to novel derivatives .
Mécanisme D'action
While the specific mechanism of action for this compound is not mentioned in the available resources, it is noted that some compounds in the benzo[de]isoquinoline-1,3-dione series exhibit high chemosensor selectivity in the determination of anions . This suggests potential applications in chemosensor systems.
Propriétés
IUPAC Name |
2-[[3-(azepan-1-ylsulfonyl)-4-methoxyphenyl]methyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O5S/c1-33-22-13-12-18(16-23(22)34(31,32)27-14-4-2-3-5-15-27)17-28-25(29)20-10-6-8-19-9-7-11-21(24(19)20)26(28)30/h6-13,16H,2-5,14-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDELHELUUCRMNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)N5CCCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B4106513.png)
![5-[1-(4-methoxyphenoxy)ethyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4106522.png)
![1-(2-fluorophenyl)-4-[2-(4-methoxyphenoxy)propanoyl]piperazine](/img/structure/B4106525.png)
![8-{[2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl]acetyl}hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4106530.png)
![4-{[4-(2-chloro-6-nitrophenyl)-1-piperazinyl]carbonyl}-3-fluorobenzonitrile](/img/structure/B4106543.png)
![3-{[2-(1H-benzimidazol-2-yl)ethyl]thio}-1-(3-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4106551.png)
![2-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B4106552.png)
![3-[(1H-benzimidazol-2-ylmethyl)thio]-1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4106560.png)
![3-hydroxy-2-(4-phenyl-1,3-thiazol-2-yl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B4106566.png)

![2-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)-4,5,6,7-tetrahydro-1,3-benzothiazole](/img/structure/B4106601.png)
![3-ethyl-6-iodo-2-{[1-methyl-2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4106608.png)
![methyl 2-methyl-4-(2-naphthyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4106617.png)
![3-ethyl-6-iodo-2-[2-(4-methoxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B4106619.png)